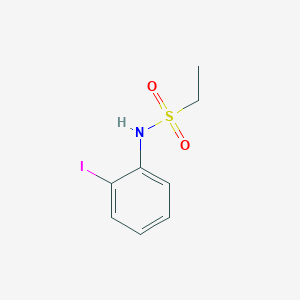![molecular formula C19H23N3O4 B5463807 1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5463807.png)
1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPPA and has been the subject of numerous scientific research studies due to its potential therapeutic applications.
Mechanism of Action
MPPA exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. MPPA also inhibits the activity of certain proteins involved in the regulation of cell growth and division, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
MPPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. MPPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPPA has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MPPA is its potential as a multi-targeted therapy for various diseases due to its ability to inhibit multiple enzymes and proteins involved in different pathways. However, one of the limitations of MPPA is its low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are numerous future directions for the research of MPPA. One potential direction is the development of more effective formulations for the administration of MPPA. Another direction is the investigation of MPPA's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of MPPA and its potential therapeutic applications.
Synthesis Methods
The synthesis of MPPA involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 3-(4-bromophenyl)propanoic acid, followed by the addition of 4-(4-chlorophenoxy)piperidine. The resulting product is then purified to obtain MPPA.
Scientific Research Applications
MPPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. MPPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[3-(4-methylpyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-15-13-20-22(14-15)10-7-17(23)21-11-8-19(9-12-21,18(24)25)26-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZMQMHLSPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

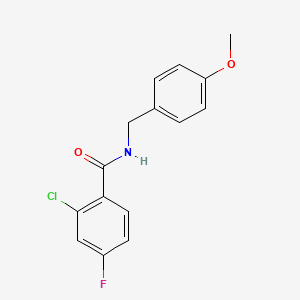
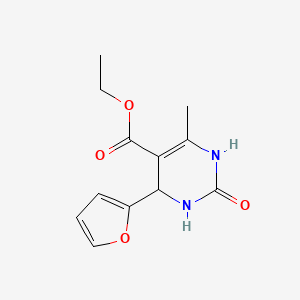

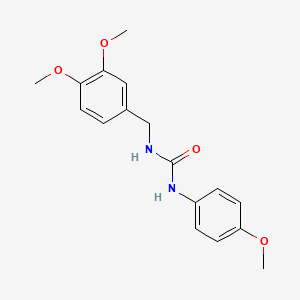
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)
![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)

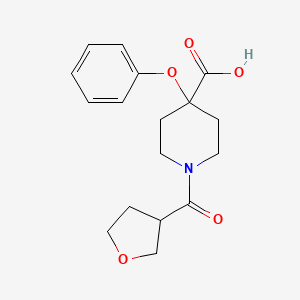
![3-(2,4-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5463804.png)
![ethyl 2-[5-(3-methoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5463814.png)
